![molecular formula C23H21N3O3 B1261159 2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B1261159.png)
2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyphenyl)-3-[1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Applications De Recherche Scientifique
Corrosion Inhibition
- The Schiff base compounds of this class, including variants like MMDQ and NNDQ, exhibit significant inhibitory effects on mild steel corrosion in hydrochloric acid, acting as mixed-type inhibitors. The inhibitive mechanism is primarily due to adsorption on the mild steel surface, following Langmuir adsorption isotherm (Khan et al., 2017).
Anti-inflammatory and Analgesic Activity
- A 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivative, HECMDQ, and its transition metal complexes exhibit moderate anti-inflammatory activities. The Co(II) complex showed the highest activity among all the complexes (Hunoor et al., 2010).
Crystal Structure and Thermal Investigation
- The crystal structure of a similar compound, Hmpbaq, and its transition metal complexes, were studied, revealing the tridentate behavior of the ligand and thermal stabilities of the manganese(II) and zinc(II) complexes (Gudasi et al., 2006).
Cytotoxic Effect and Apoptosis Induction
- Derivatives like compounds A and B of this class have shown significant inhibition of MCF-7 cell viability and can induce apoptosis via mechanisms involving either extrinsic or intrinsic pathways (Zahedifard et al., 2015).
Antibacterial Activity
- Some derivatives, like 6-amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one, were synthesized and tested for antibacterial activity, showing negative results (Arrahman et al., 2016).
COX-2 Inhibitory Activity
- Novel derivatives with para-sulfonamides groups showed varying degrees of COX-2 inhibitory activity, with one derivative demonstrating a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM (Hayun et al., 2012).
Propriétés
Formule moléculaire |
C23H21N3O3 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H21N3O3/c1-15(16-11-13-17(29-2)14-12-16)25-26-22(19-8-4-6-10-21(19)27)24-20-9-5-3-7-18(20)23(26)28/h3-14,22,24,27H,1-2H3/b25-15+ |
Clé InChI |
ITUAJYCECRCYJL-MFKUBSTISA-N |
SMILES isomérique |
C/C(=N\N1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3O)/C4=CC=C(C=C4)OC |
SMILES |
CC(=NN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3O)C4=CC=C(C=C4)OC |
SMILES canonique |
CC(=NN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



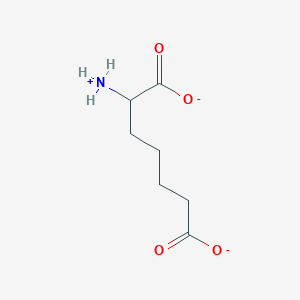
![(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)
![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
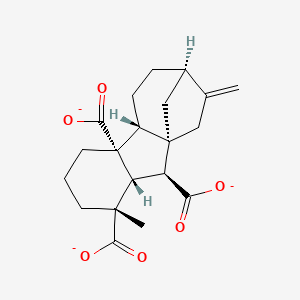
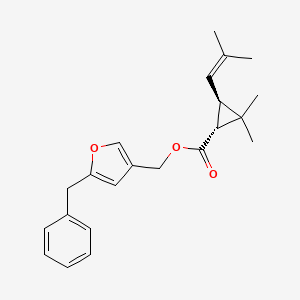
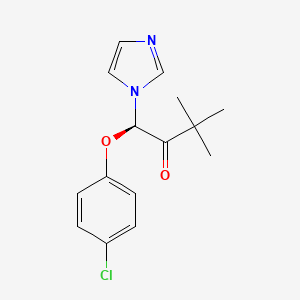
![(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1261086.png)
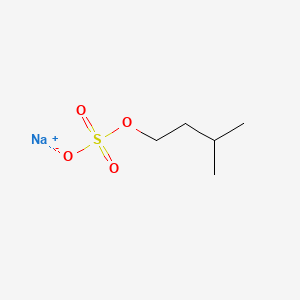

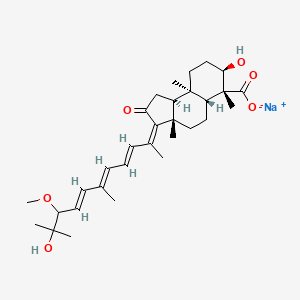

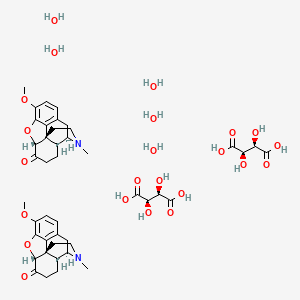
![(9R,10S,13S,14R,16R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1261097.png)
![N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)